molecular formula C19H15F3N4O3 B025142 Tosufloxacin CAS No. 100490-36-6

Tosufloxacin

カタログ番号 B025142
CAS番号: 100490-36-6
分子量: 404.3 g/mol
InChIキー: WUWFMDMBOJLQIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

  • Synthesis of Tosufloxacin p-Tosylate : Tosufloxacin p-tosylate is synthesized from ethyl 2,6-dichloro-5-fluoronicotinoyl-acetate through a series of steps including condensation, displacement, cyclization, and tosylate formation, achieving an overall yield of 72.6% (Ming, 2003).
  • Synthesis of A-71497 (Prodrug of Tosufloxacin) : The prodrug A-71497 was developed to improve the water solubility of tosufloxacin, facilitating its parenteral use. This derivative demonstrated high plasma levels of tosufloxacin upon administration in animal models (Chu et al., 1990).

Molecular Structure Analysis

  • Interaction with Bovine Serum Albumin (BSA) : Studies using multi-spectroscopic methods showed that tosufloxacin binds to BSA through electrostatic interactions, influencing the conformation of BSA and reducing the hydrophobicity of the tryptophan microenvironment (Deng & Liu, 2012).
  • Structural and Spectral Properties : Quantum chemical calculations on boron complexes with tosufloxacin provided insights into its structural and spectral properties, suggesting potential applications in anticancer drug development (Sayın & Karakaş, 2017).

Chemical Reactions and Properties

  • Electrochemiluminescence Method : A novel method for determining trace amounts of tosufloxacin using electrochemiluminescence (ECL) was developed, with a linear range of 5.0 × 10^–11–3.5 × 10^–7 mol/L (Liu et al., 2005).
  • Interaction with DNA : Molecular modeling studies suggested potential binding modes of tosufloxacin with DNA, highlighting the importance of hydrogen bonding in its mechanism of action (Lee et al., 2002).

Physical Properties Analysis

The physical properties of tosufloxacin, particularly its interaction with different compounds and how these interactions influence its physical state and solubility, are crucial in understanding its effectiveness and delivery mechanisms. However, specific studies focused on the physical properties of tosufloxacin were not identified in this search.

Chemical Properties Analysis

  • Antibacterial Activities : Tosufloxacin demonstrated strong antibacterial activities against a broad range of pathogens, including resistant strains. Its efficacy was compared with other quinolones, showing a potent action against various bacterial infections (Barry & Jones, 1989).
  • Spectroscopic Analysis : The spectroscopic analysis of tosufloxacin and its complexes have provided valuable insights into its structural and binding properties, aiding in the understanding of its mechanism of action and potential for formulation development (Sun et al., 2019).

科学的研究の応用

Antimicrobial Activity and Clinical Applications

Tosufloxacin exhibits a broad spectrum of antibacterial activity, making it a subject of interest for its potential in treating various infectious diseases. Its efficacy against pathogens like Pseudomonas pseudomallei, Salmonella spp., and other Enterobacteriaceae highlights its importance in addressing infections in tropical regions where these pathogens are prevalent (S. Srimuang et al., 2012). Moreover, tosufloxacin has been evaluated for its role in preventing secondary infections in patients with hematological malignancies, showcasing its utility in a clinical setting (H. Sawada et al., 2012).

Challenges in Treatment and Resistance

The application of tosufloxacin in treating pneumonia poses challenges, especially when lung tuberculosis is a potential diagnosis. A case highlighted the limitations of using tosufloxacin in such contexts, underscoring the need for careful patient monitoring (Nobuhiro Fujishima et al., 2019). Additionally, the emergence of quinolone-resistant strains in Streptococcus pneumoniae since the approval of oral fluoroquinolones in Japan signals the importance of understanding bacterial resistance mechanisms (N. Takeuchi et al., 2017).

Drug Formulation and Delivery Systems

The development of drug delivery systems for tosufloxacin, such as the preparation of inclusion complexes with hydroxypropyl-β-cyclodextrin, indicates significant progress in improving its solubility and dissolution properties. Such advancements not only enhance the drug's bioavailability but also its therapeutic efficacy (Jianfei Sun et al., 2019; H. Hong et al., 2019).

Addressing Antimicrobial Resistance

Research identifying tosufloxacin as highly active against Staphylococcus aureus persisters underscores the drug's potential in tackling bacterial persistence, a key challenge in the treatment of chronic infections. The screening of a clinical drug library to discover compounds with anti-persister activity illustrates a strategic approach to combatting antimicrobial resistance (H. Niu et al., 2015).

Biomedical Applications

Innovative applications of tosufloxacin in biomedical engineering, such as its incorporation into urinary catheters to enhance antimicrobial activity and reduce the risk of infection, demonstrate the antibiotic's versatility. The development of tosufloxacin-treated catheters addresses the need for medical devices with prolonged antimicrobial properties, potentially reducing healthcare-associated infections (D. Kowalczuk et al., 2015).

Safety And Hazards

Tosufloxacin is associated with severe thrombocytopenia, nephritis, and hepatotoxicity . In case of accidental exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .

将来の方向性

The findings from a study on Escherichia coli provide new insight into the mechanisms of persister formation and maintenance under Tosufloxacin and will likely provide novel therapeutic and vaccine targets for developing more effective treatment and prevention of persistent E. coli infections .

特性

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWFMDMBOJLQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100490-94-6 (4-toluene sulfonate)
Record name Tosufloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2044135
Record name Tosufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosufloxacin

CAS RN

100490-36-6
Record name Tosufloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100490-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosufloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosufloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16850
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tosufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOSUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tosufloxacin
Reactant of Route 2
Reactant of Route 2
Tosufloxacin
Reactant of Route 3
Reactant of Route 3
Tosufloxacin
Reactant of Route 4
Tosufloxacin
Reactant of Route 5
Reactant of Route 5
Tosufloxacin
Reactant of Route 6
Tosufloxacin

Citations

For This Compound
4,080
Citations
K Yamaguchi - Journal of infection and chemotherapy, 2001 - Elsevier
… Tosufloxacin tosilate is one of the fluoroquinolones developed by Toyama Chemical (Tokyo, Japan) and launched in the market in 1990.Tosufloxacin … activity of tosufloxacin tosilate are …
Number of citations: 16 www.sciencedirect.com
S Kohno - Journal of infection and chemotherapy, 2002 - Springer
… dose of tosufloxacin tosilate can be increased to 600mg (equivalent to 408mg of tosufloxacin). This article mainly presents the results of the clinical investigation of tosufloxacin tosilate …
Number of citations: 15 link.springer.com
M Hasegawa, Y Sato, A Kanayama, K Matsuzaki… - Journal of infection and …, 2006 - Elsevier
… The minimum inhibitory concentrations (MICs) of tosufloxacin and other … Tosufloxacin was the most potent of all the antibiotics tested … These results indicate that tosufloxacin has potent …
Number of citations: 11 www.sciencedirect.com
AL Barry, PC Fuchs - Antimicrobial agents and chemotherapy, 1991 - Am Soc Microbiol
The in vitro activity of sparfloxacin was compared with those of tosufloxacin, ciprofloxacin, and fleroxacin against 730 bacterial isolates representing 49 different species. Sparfloxacin …
Number of citations: 86 journals.asm.org
A Bauernfeind - Journal of Antimicrobial Chemotherapy, 1993 - academic.oup.com
The in-vitro activity of the new quinolone, Bay y 3118, was compared with that of ciprofloxacin, tosufloxacin, sparfioxacin, CI-960 and CI-990 against 1640 isolates belonging to 117 …
Number of citations: 71 academic.oup.com
K Suzuki, T Fujisawa, M Nakashima… - Journal of infection and …, 2005 - Elsevier
In 2003, the Japan Society for Infectious Diseases in Otolaryngology conducted its third nationwide survey of clinical isolates from otolaryngological infectious diseases. We selected …
Number of citations: 6 www.sciencedirect.com
AL Barry, RN Jones - Journal of Antimicrobial Chemotherapy, 1989 - academic.oup.com
… Ciprofloxacin and tosufloxacin were similar in their activity … to ofloxacin, temafloxacin and tosufloxacin. Against nalidixic acid-… Tosufloxacin was particularly active against the Gram-…
Number of citations: 84 academic.oup.com
J Mitsuyama, Y Itoh, M Takahata… - Antimicrobial agents …, 1992 - Am Soc Microbiol
… In this study, we characterize tosufloxacin uptakes by wild-type strains and by porin-… uptake for tosufloxacin is different from that for other quinolones and that tosufloxacin may permeate …
Number of citations: 27 journals.asm.org
J Segreti, DJ Hirsch, AA Harris, KS Kapell… - Antimicrobial agents …, 1990 - Am Soc Microbiol
… Our results indicate that tosufloxacin is as active against C. … Our results indicate that tosufloxacin is more active than … Since concentrations of tosufloxacin in serum vary from 0.4 to 0.8 gxg…
Number of citations: 17 journals.asm.org
H Niu, P Cui, R Yee, W Shi, S Zhang, J Feng… - Antibiotics, 2015 - mdpi.com
… for comparison with tosufloxacin. Therefore, we compared tosufloxacin identified from the … In contrast, despite a slow killing effect initially at Day 1, tosufloxacin completely eradicated …
Number of citations: 23 www.mdpi.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。